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Compound of Interest

Compound Name: 2-(1H-Indol-6-yl)acetic acid

Cat. No.: B1316258

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-6-yl)acetic acid is a heterocyclic compound belonging to the family of indole
derivatives. The indole moiety is a prevalent scaffold in numerous biologically active
compounds and natural products. As an isomer of the well-known plant hormone indole-3-
acetic acid, 2-(1H-Indol-6-yl)acetic acid and its derivatives are of significant interest in
medicinal chemistry and drug discovery for the development of novel therapeutic agents.
Accurate structural elucidation and characterization are paramount for advancing research and
development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a
powerful and indispensable analytical technique for the unambiguous determination of the
molecular structure of organic compounds. This application note provides a detailed protocol
and reference data for the NMR characterization of 2-(1H-Indol-6-yl)acetic acid.

Physicochemical Properties
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Property Value

Molecular Formula C10HsNO:2

Molecular Weight 175.18 g/mol

Appearance White to off-white crystalline solid

Soluble in methanol, ethanol, DMSO, and other

Solubility polar organic solvents; sparingly soluble in
water.
CAS Number 39689-58-2

Predicted NMR Spectral Data

The following tables summarize the predicted H and 13C NMR spectral data for 2-(1H-Indol-6-
yl)acetic acid. These predictions are based on established chemical shift principles and data
from structurally related indole compounds. The spectra are typically recorded in deuterated
dimethyl sulfoxide (DMSO-de) to ensure the solubility of the compound and to observe the
exchangeable protons of the indole NH and the carboxylic acid OH.

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift (5, o . Coupling Constant
Multiplicity Assignment

ppm) (J, Hz)

~12.20 brs 1H, COOH

~11.00 brs 1H, NH (indole)

~7.45 d 1H, H-4 ~8.0

~7.30 S 1H, H-7

~7.15 t 1H, H-2 ~2.5

~6.95 dd 1H, H-5 ~8.0,1.5

~6.40 t 1H, H-3 ~2.0

~3.60 S 2H, CH2
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Table 2: Predicted 3C NMR Spectral Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment
~173.5 C=0 (Carboxylic Acid)
~136.0 C-7a

~130.5 C-6

~127.0 C-3a

~124.5 C-2

~121.0 C-4

~119.5 C-5

~108.0 C-7

~101.0 C-3

~35.0 CH2

Experimental Protocols
Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of 2-(1H-Indol-6-yl)acetic acid for NMR analysis is
as follows:

e Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity 2-(1H-Indol-6-
yl)acetic acid.

e Solvent Selection: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add
approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). DMSO-ds is a suitable
solvent due to its ability to dissolve the compound and its relatively high boiling point, which
minimizes evaporation.

o Dissolution: Cap the NMR tube and gently vortex or sonicate the mixture until the solid is
completely dissolved. A clear, homogeneous solution should be obtained.
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« Internal Standard (Optional): For precise chemical shift referencing, a small amount of an
internal standard such as tetramethylsilane (TMS) can be added, although referencing to the
residual solvent peak of DMSO-ds (6 2.50 for *H and & 39.52 for 13C) is common practice.

Workflow for NMR Sample Preparation
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Caption: Workflow for preparing a 2-(1H-Indol-6-yl)acetic acid sample for NMR analysis.

NMR Data Acquisition

The following are general parameters for acquiring high-quality *H and 3C NMR spectra on a
500 MHz NMR spectrometer.

1H NMR Spectroscopy:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30).
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Number of Scans: 16 to 64 scans are typically sufficient.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: A spectral width of 12-16 ppm is appropriate.

Temperature: 298 K (25 °C).
13C NMR Spectroscopy:
e Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30).

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of the 13C isotope.

e Acquisition Time: Approximately 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
e Spectral Width: A spectral width of 200-240 ppm is standard.

o Temperature: 298 K (25 °C).

Data Processing and Analysis

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain NMR spectrum.

o Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all
peaks are in the absorptive mode.

» Baseline Correction: Apply a baseline correction to obtain a flat baseline.

o Referencing: Reference the spectrum to the residual solvent peak of DMSO-ds (0 2.50 for
1H, 6 39.52 for 13C).
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» Peak Picking and Integration: Identify all peaks and integrate the signals in the H NMR
spectrum to determine the relative number of protons for each signal.

 Structural Assignment: Assign the chemical shifts and coupling constants to the
corresponding nuclei in the molecular structure of 2-(1H-Indol-6-yl)acetic acid. Two-
dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) can be employed for unambiguous assignments.

NMR Data Acquisition and Processing Workflow
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Caption: A generalized workflow for the acquisition, processing, and analysis of NMR data.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of 2-(1H-
Indol-6-yl)acetic acid. The tabulated predicted NMR data serves as a valuable reference for
chemists to confirm the identity and purity of their synthesized compound. The detailed
experimental protocols for sample preparation and data acquisition offer a standardized
methodology for obtaining high-quality and reproducible NMR spectra. For unambiguous
structural confirmation, it is highly recommended to perform a full suite of 1D and 2D NMR
experiments.

e To cite this document: BenchChem. [Application Note: NMR Characterization of 2-(1H-Indol-
6-yl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316258#nmr-characterization-of-2-1h-indol-6-yl-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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